(S)-2-Phenylmorpholine
Overview
Description
(S)-2-Phenylmorpholine is a chiral compound belonging to the morpholine family, characterized by a phenyl group attached to the second carbon of the morpholine ring
Scientific Research Applications
(S)-2-Phenylmorpholine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. Another method includes the catalytic hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted phenylmorpholine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (S)-2-Phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Phenylmorpholine: The non-chiral counterpart, lacking the specific stereochemistry of (S)-2-Phenylmorpholine.
N-Phenylmorpholine: Differing in the position of the phenyl group attachment.
2-Phenylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound stands out due to its chiral nature, which imparts unique biological activity and selectivity in various applications. Its specific stereochemistry can lead to different pharmacological effects compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(2S)-2-phenylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313954 | |
Record name | (2S)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-15-9 | |
Record name | (2S)-2-Phenylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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